molecular formula C12H15ClN2O B13478098 5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one

5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one

Cat. No.: B13478098
M. Wt: 238.71 g/mol
InChI Key: DSENTRDJYZFDRK-UHFFFAOYSA-N
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Description

5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3-chlorobenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors, such as γ-aminobutyric acid or its derivatives.

    Introduction of the 3-Chlorobenzylamino Group: This step involves the reaction of the pyrrolidin-2-one with 3-chlorobenzylamine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow reactors can be used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The chlorobenzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Bases: Such as sodium hydride or potassium carbonate for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential activity as an enzyme inhibitor or receptor modulator.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on biological systems.

Mechanism of Action

The mechanism of action of 5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic effects. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound without the 3-chlorobenzylamino group.

    N-Alkyl-5-methylpyrrolidin-2-ones: These compounds have different alkyl groups attached to the nitrogen atom.

    Pyrrolidine-2,5-diones: Compounds with an additional carbonyl group at the 5-position.

Uniqueness

5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of the 3-chlorobenzylamino group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyrrolidinone derivatives.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

5-[[(3-chlorophenyl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15ClN2O/c13-10-3-1-2-9(6-10)7-14-8-11-4-5-12(16)15-11/h1-3,6,11,14H,4-5,7-8H2,(H,15,16)

InChI Key

DSENTRDJYZFDRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=CC(=CC=C2)Cl

Origin of Product

United States

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